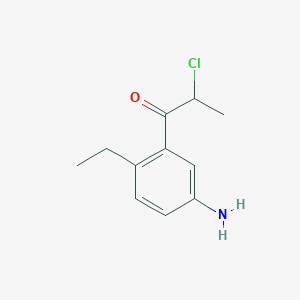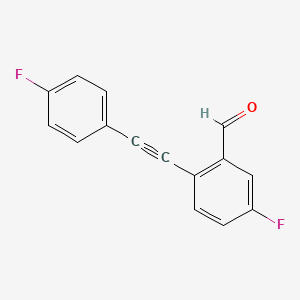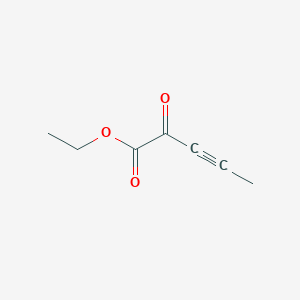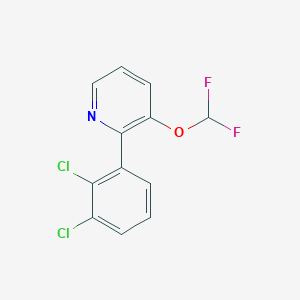![molecular formula C8H9BrN2 B14036783 3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)
3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a bromine atom at the 3’ position and a spiro linkage between a cyclopropane ring and a pyrrolo[1,2-b]pyrazole moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated precursor with a cyclopropane derivative in the presence of a suitable catalyst can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and dienophiles for cycloaddition reactions. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cycloaddition reactions can produce polycyclic compounds with enhanced biological activity .
Applications De Recherche Scientifique
3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] involves its interaction with specific molecular targets. The bromine atom and spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with similar substitution patterns.
6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]: Another spirocyclic compound with a bromine atom and cyclopropane ring.
Uniqueness
3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] is unique due to its combination of a spirocyclic structure and bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H9BrN2 |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
3-bromospiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane] |
InChI |
InChI=1S/C8H9BrN2/c9-6-4-10-11-5-8(1-2-8)3-7(6)11/h4H,1-3,5H2 |
Clé InChI |
XRAPBAVMLPWALZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC3=C(C=NN3C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



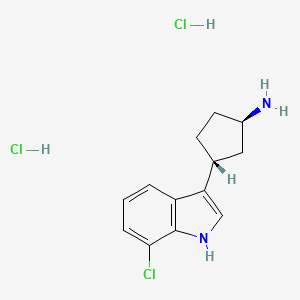
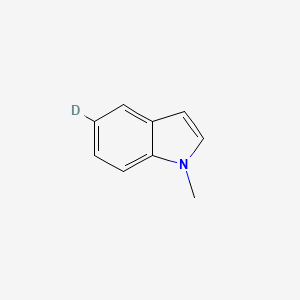
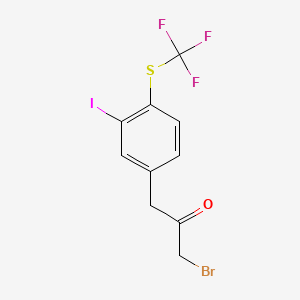



![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)
